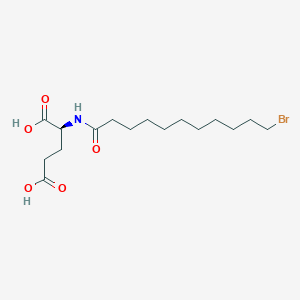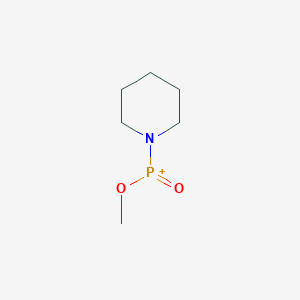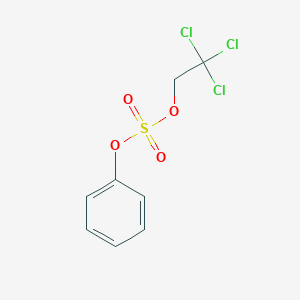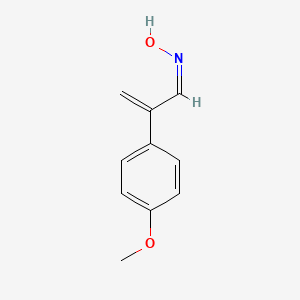
N-(11-Bromoundecanoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-Bromoundecanoyl)-L-glutamic acid is a compound that combines the properties of 11-bromoundecanoic acid and L-glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid typically involves the reaction of 11-bromoundecanoic acid with L-glutamic acid. One common method involves the use of 11-bromoundecanoyl chloride, which is prepared by reacting 11-bromoundecanoic acid with thionyl chloride. The resulting 11-bromoundecanoyl chloride is then reacted with L-glutamic acid in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(11-Bromoundecanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecanoyl moiety can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and L-glutamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.
Hydrolysis: The major products are 11-bromoundecanoic acid and L-glutamic acid.
Applications De Recherche Scientifique
N-(11-Bromoundecanoyl)-L-glutamic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(11-Bromoundecanoyl)-L-glutamic acid is not well-documented. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The bromine atom may also play a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Bromoundecanoic acid: A precursor in the synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid.
L-Glutamic acid: An amino acid that is part of the structure of this compound.
11-Bromo-1-undecanol: Another brominated compound with similar properties.
Uniqueness
This compound is unique due to its combination of a brominated fatty acid and an amino acid. This structure imparts unique properties, such as amphiphilicity and potential reactivity, making it useful in various applications.
Propriétés
Numéro CAS |
675603-06-2 |
|---|---|
Formule moléculaire |
C16H28BrNO5 |
Poids moléculaire |
394.30 g/mol |
Nom IUPAC |
(2S)-2-(11-bromoundecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H28BrNO5/c17-12-8-6-4-2-1-3-5-7-9-14(19)18-13(16(22)23)10-11-15(20)21/h13H,1-12H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1 |
Clé InChI |
DRUBNMYMVUOWGG-ZDUSSCGKSA-N |
SMILES isomérique |
C(CCCCCBr)CCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C(CCCCCBr)CCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)

silane](/img/structure/B12533281.png)
![1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate](/img/structure/B12533291.png)


![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)

![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)




